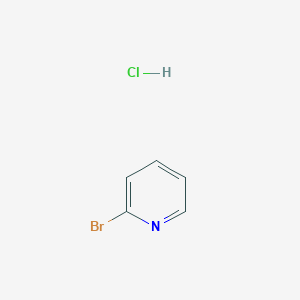

Pyridine, 2-bromo-, hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromopyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN.ClH/c6-5-3-1-2-4-7-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMNXSKZQGQBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80793483 | |

| Record name | 2-Bromopyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80793483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65520-10-7 | |

| Record name | 2-Bromopyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80793483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 Bromopyridine Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-halopyridines. masterorganicchemistry.comwikipedia.org This process involves the attack of a nucleophile on the electron-deficient pyridine (B92270) ring, leading to the displacement of the halide. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. wikipedia.org The stability of this intermediate is crucial and is significantly influenced by the electronic properties of the substituents on the pyridine ring. masterorganicchemistry.com

The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho (C-2 and C-6) and para (C-4) positions. wikipedia.org In 2-bromopyridine (B144113), the C-2 position is highly susceptible to nucleophilic attack due to the combined electron-withdrawing inductive effect of the nitrogen atom and the bromine atom. This directed attack allows for the regioselective introduction of various nucleophiles. For instance, reactions with nucleophiles like amines, alkoxides, and thiols can readily occur at the C-2 position. youtube.comresearchgate.net

A study on the reaction of 2-halopyridines with a range of nucleophiles, including sulfur, oxygen, and carbon nucleophiles, has been investigated. For example, the reaction of 2-bromopyridine with thiophenol can proceed to yield 2-(phenylthio)pyridine. researchgate.net Similarly, reactions with oxygen nucleophiles such as benzyl (B1604629) alcohol and sodium phenoxide have been explored.

The rate of SNAr reactions is significantly influenced by the electronic properties of other substituents on the pyridine ring. masterorganicchemistry.com Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups decrease the reaction rate by reducing the ring's electrophilicity.

The position of these substituents is also critical. Electron-withdrawing groups at the ortho and para positions to the leaving group provide the most significant rate enhancement because they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com In the context of 2-bromopyridine derivatives, an electron-withdrawing substituent at the 4- or 6-position would substantially increase the reactivity towards nucleophiles. Computational models have been developed to predict the relative reactivity of various substituted halopyridines in SNAr reactions, taking into account factors like electrostatic potential and LUMO energy. rsc.org

A study of the nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) showed a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This deviation from the typical F > Cl ≈ Br > I order seen in many SNAr reactions suggests a mechanism where the deprotonation of the addition intermediate is rate-controlling. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

2-Bromopyridine is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium, copper, or nickel catalyst and have become indispensable in modern organic synthesis. scirp.orgnih.govnih.govacs.orgresearchgate.netwikipedia.orgorganic-chemistry.orgnih.govyoutube.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. researchgate.netorganic-chemistry.orgyoutube.com 2-Bromopyridine readily participates in Suzuki-Miyaura couplings with various aryl and vinyl boronic acids or their esters to form 2-arylpyridines and 2-vinylpyridines, respectively. researchgate.net

These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand is often crucial for achieving high yields and good selectivity, especially with challenging substrates. For instance, the use of highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands has enabled the efficient coupling of even sterically hindered and electron-deficient heteroaryl halides. organic-chemistry.org Microwave-assisted Suzuki-Miyaura reactions of 2-bromopyridine have also been reported, often leading to reduced reaction times and improved yields. nih.gov

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Pd(OAc)₂ / Benzimidazolium Salt / K₂CO₃ | 2-Bromopyridine, Phenylboronic acid | 2-Phenylpyridine | - | nih.gov |

| Pd(OAc)₂ / Ad₂BnP | Bromo-2-sulfonyloxypyridines, Arylboronic acids | Aryl-2-sulfonyloxypyridines | 5-99 | nih.gov |

| PdCl₂(dppf) / K₂CO₃ / MeOH | 2-Bromo-3-iodopyridine, Arylboronic acid | 3-Aryl-2-bromopyridine | - | rsc.org |

Ullmann-type reactions traditionally involve the copper-catalyzed coupling of aryl halides. nih.govacs.org In the context of 2-bromopyridine, these reactions can be used to form C-N, C-O, and C-S bonds. For example, a copper(I) chloride-catalyzed Ullmann-type C-N cross-coupling of carbazoles with 2-bromopyridine derivatives has been developed. nih.govacs.orgacs.orgdntb.gov.ua This reaction is facilitated by the use of 1-methyl-imidazole as a ligand and lithium tert-butoxide as a base. nih.govacs.org

Homocoupling of 2-bromopyridine to form 2,2'-bipyridine (B1663995) can also occur under conditions similar to cross-coupling reactions, sometimes as a side product in Suzuki-Miyaura or other palladium-catalyzed reactions. nih.gov Microwave-assisted Ullmann-type homocoupling of 2-bromopyridine using a palladium acetate (B1210297)/benzimidazolium salt system has been investigated. nih.gov

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| CuCl / 1-methyl-imidazole / t-BuOLi | Carbazoles, 2-Bromopyridine derivatives | N-heteroarylcarbazoles | Good to excellent | nih.govacs.org |

| Pd(OAc)₂ / Benzimidazolium Salt / K₂CO₃ | 2-Bromopyridine | 2,2'-Bipyridine | - | nih.gov |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.orgscirp.orgresearchgate.net This reaction is a highly effective method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. scirp.org 2-Bromopyridine and its derivatives are suitable substrates for Sonogashira couplings, affording 2-alkynylpyridines. scirp.orgscirp.orgresearchgate.net

Optimal conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes have been established, utilizing a palladium catalyst, a phosphine ligand, a copper(I) co-catalyst, and a base in a suitable solvent. scirp.orgscirp.org These reactions can be performed under relatively mild conditions and tolerate a wide range of functional groups. scirp.org

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | 2-Amino-3-bromopyridines, Terminal alkynes | 2-Amino-3-alkynylpyridines | 72-96 | scirp.orgscirp.org |

Ruthenium-Mediated Domino Reactions

Ruthenium catalysts have emerged as powerful tools for mediating complex transformations, including domino reactions that allow for the construction of intricate molecular architectures from simple starting materials. In the context of 2-bromopyridine systems, ruthenium-catalyzed domino reactions have been developed for the synthesis of highly substituted 2-pyridone derivatives. mdpi.comresearchgate.net

One notable example involves a ruthenium(II)-catalyzed process that converts 2-bromopyridines into N-pyridyl-2-pyridones through a sequence of reactions including oxygen incorporation, a Buchwald-Hartwig-type C-N coupling, and subsequent C-H bond activation. mdpi.com This methodology employs a simple catalytic system, such as [RuCl₂(p-cymene)]₂ with potassium pivalate (B1233124) (KOPiv) and sodium carbonate (Na₂CO₃), to achieve the transformation. mdpi.com The reaction is proposed to proceed through a series of intermediates, initiated by the coordination of the ruthenium catalyst to the 2-bromopyridine. mdpi.com This is followed by a nucleophilic aromatic substitution of the bromine atom, leading to the formation of a pyridone intermediate which then undergoes further functionalization. mdpi.com This domino reaction allows for the synthesis of poly-heteroarylated 2-pyridone products from unsubstituted 2-bromopyridine. mdpi.com

| Starting Material | Catalyst System | Product | Key Transformation Steps | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | [RuCl₂(p-cymene)]₂ / KOPiv / Na₂CO₃ | Penta-heteroarylated 2-pyridone | Oxygen incorporation, Buchwald-Hartwig-type reaction, C-H bond activation | mdpi.com |

| 2-Bromo-3-methylpyridine | [RuCl₂(p-cymene)]₂ / KOPiv / Na₂CO₃ | N-Pyridyl-3-methyl-2-pyridone | Sequential N-arylation and C-H functionalization | mdpi.com |

C–H Functionalization and Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. In pyridine chemistry, the selective activation of C(sp²)–H bonds is a significant challenge due to the electronic nature of the ring. However, various methods have been developed to achieve site-selective functionalization of the pyridine core, including in systems derived from 2-bromopyridine.

Site-Selective C(sp2)–H Bond Activation on Pyridine Rings

The electronic properties of the pyridine ring influence the reactivity of its C-H bonds, with the C-2 and C-6 positions being the most electron-deficient and the C-3 and C-5 positions being more electron-rich. nih.gov This inherent reactivity can be harnessed for site-selective functionalization. For instance, in 2-pyridone systems, which can be conceptually derived from 2-bromopyridine, the C-3 and C-5 positions are more susceptible to electrophilic attack, while the C-6 position is more electron-deficient. nih.gov

Transition metal catalysis plays a crucial role in overcoming the inherent reactivity patterns and achieving site-selectivity. Catalysts can distinguish between different C-H bonds based on electronic and steric factors, as well as through the use of directing groups. wisc.edu For example, rhodium and iridium complexes have been used for the selective borylation of pyridine C-H bonds, where the selectivity is often governed by steric effects. acs.org

Directed Functionalization at C-3, C-4, C-5, and C-6 Positions

Directing groups are powerful tools for achieving regioselective C-H functionalization at positions that are not inherently favored. By coordinating to a metal catalyst and positioning it in proximity to a specific C-H bond, directing groups can enable functionalization at the C-3, C-4, C-5, and C-6 positions of the pyridine ring.

C-3 Functionalization: In electron-deficient pyridines, palladium-catalyzed C-H arylation can be directed to the C-3 position. nih.gov The use of specific ligands and additives can enhance the selectivity of this transformation. nih.gov

C-4 Functionalization: For pyridines with an electron-withdrawing group at the C-3 position, palladium-catalyzed C-H arylation can be directed to the C-4 position. nih.gov Nickel/Lewis acid cooperative catalysis has also been employed for the direct C-4 alkylation of pyridines. beilstein-journals.org

C-5 Functionalization: Palladium-catalyzed direct arylation at the C-5 position of N-protected pyrazoles bearing a bromo or iodo substituent at the C-4 position has been achieved with high chemoselectivity, leaving the C-halogen bond intact. rsc.org

C-6 Functionalization: In N-heteroaryl-pyridin-2-ones, the 2-pyridyl substituent can direct the selective functionalization of the C-6 position. nih.gov Copper-catalyzed dehydrogenative heteroarylation and rhodium- or nickel-catalyzed alkylation at the C-6 position have been reported. nih.gov

| Position | Reaction Type | Catalyst/Directing Group Strategy | Key Findings | Reference |

|---|---|---|---|---|

| C-3 | Arylation | Pd(OAc)₂ with specific ligands on electron-poor pyridines | High regioselectivity for C-3 arylation. | nih.gov |

| C-4 | Arylation | Pd(OAc)₂ on 3-substituted electron-poor pyridines | Directed arylation at the C-4 position. | nih.gov |

| C-5 | Arylation | Pd(OAc)₂ on N-protected 4-halopyrazoles | Chemoselective C-5 arylation without C-halogen cleavage. | rsc.org |

| C-6 | Alkylation | Ni/Al cooperative catalysis on 2-pyridones | Selective C-6 alkenylation with internal alkynes. | nih.gov |

Alkenylation, Alkylation, and Arylation of Pyridine Rings

Beyond directed C-H functionalization, 2-bromopyridine and its derivatives can undergo alkenylation, alkylation, and arylation through various synthetic strategies.

Alkenylation: Palladium-catalyzed alkenylation of pyridine N-oxides proceeds with high regio-, stereo-, and chemoselectivity to yield ortho-alkenylated products. nih.gov Ruthenium-catalyzed alkenylation of 2-phenoxypyridines with acrylates has also been demonstrated. mdpi.com

Alkylation: The reaction of 2-halopyridine N-oxides with Grignard reagents provides a facile method for alkylation, offering a solution to the challenge of C2/C6 regioselective functionalization. nih.gov Furthermore, photoredox catalysis enables the alkylation of halopyridines with functionalized alkenes and alkynes. nih.gov

Arylation: Direct C-H arylation of pyridine N-oxides with unactivated arenes can be achieved using a palladium catalyst and a silver oxidant, affording ortho-arylated products with high site-selectivity. nih.gov Additionally, a facile arylation of functionalized 2-halopyridine N-oxides with various Grignard reagents has been developed. nih.gov

Radical Reactions and Their Applications

Radical reactions offer a complementary approach to traditional ionic and transition-metal-catalyzed methods for the functionalization of pyridine rings. The generation of pyridyl radicals from 2-bromopyridine opens up unique avenues for C-C bond formation.

Photoredox catalysis has emerged as a powerful technique for generating pyridyl radicals from halopyridines under mild conditions. Selective single-electron reduction of 2-bromopyridine using an iridium-based photoredox catalyst can generate the corresponding 2-pyridyl radical. nih.gov This radical can then engage in various intermolecular reactions.

One significant application is the hydroarylation of alkenes . The generated 2-pyridyl radical can add to a variety of alkene substrates in an anti-Markovnikov fashion. nih.gov The chemoselectivity of these reactions can be controlled by the choice of solvent. For example, in trifluoroethanol (TFE), the pyridyl radical exhibits electrophilic character and selectively reacts with electron-rich alkenes. nih.gov This methodology is tolerant of a range of functional groups on the alkene partner. nih.gov

Furthermore, radical cyclization reactions involving pyridyl radicals provide a route to fused polyheterocyclic systems. For instance, the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, initiated by a radical mediator, leads to the formation of novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.gov This approach offers a powerful strategy for the construction of complex heterocyclic frameworks.

nih.gov| Reaction Type | Radical Generation Method | Reaction Partner/Substrate | Product Type | Application/Key Feature | Reference |

|---|---|---|---|---|---|

| Intermolecular Hydroarylation | Photoredox Catalysis (Iridium catalyst) | Alkenes | 2-Alkylpyridines | Anti-Markovnikov addition, solvent-controlled chemoselectivity. | nih.gov |

| Intramolecular Cyclization | Radical Mediator (TTMSS/AIBN) | o-Bromophenyl-substituted pyrrolylpyridinium salts | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | Synthesis of fused polyheterocyclic systems. |

Photoredox Catalysis in Pyridyl Radical Generation

Visible-light photoredox catalysis has become a transformative tool for generating radical intermediates under mild conditions. nih.govucla.edu In the context of 2-bromopyridine systems, this approach facilitates the formation of 2-pyridyl radicals, which are versatile intermediates for further functionalization. The process typically involves a photocatalyst (PC), which, upon excitation by light, can engage in a single-electron transfer (SET) event with a substrate or a co-catalyst.

The generation of aryl radicals, including pyridyl radicals, can be achieved through various photoredox strategies. One common method involves the photoredox/nickel dual catalysis system. nih.gov In this cycle, an excited photocatalyst, often an iridium or ruthenium complex, initiates the catalytic cycle. However, a shift towards more sustainable and cost-effective organic photocatalysts, such as 4CzIPN, has been noted. acs.org

The general mechanism for radical generation from an aryl bromide (Ar-Br) like 2-bromopyridine can proceed via several pathways. In a dual catalysis system, a Ni(0) complex first undergoes oxidative addition into the C-Br bond to form a Ni(II)-aryl intermediate. Concurrently, the excited photocatalyst engages in SET processes. For instance, the photocatalyst can be reduced by a suitable sacrificial electron donor, and the resulting highly reducing species can then reduce the Ni(II)-aryl complex to a Ni(I) species, which can then proceed through a radical-based pathway. Alternatively, the excited photocatalyst can directly interact with the nickel complex. nih.govacs.org

Another approach involves the direct reduction of the C-Br bond. However, due to the high reduction potential of aryl bromides, this is often challenging. Instead, strategies involving the conversion of the substrate into a more easily reducible form are employed. For example, arylboronic acids or benzoic acids can be converted into "ate" complexes, which are more readily oxidized to generate aryl radicals via deboronation or decarboxylation. thieme-connect.de While not a direct use of 2-bromopyridine, this principle highlights the versatility of photoredox catalysis in generating the desired aryl radical species from various precursors. thieme-connect.de

The value of photoredox catalysis lies in its ability to generate these highly reactive radical intermediates in a catalytic manner, avoiding the need for stoichiometric and often harsh reagents. nih.gov

Single Electron Transfer (SET) Mechanisms in C–C Bond Formation

Single Electron Transfer (SET) is a fundamental process that underpins many modern C-C bond-forming reactions involving 2-bromopyridine. This mechanism allows for the coupling of 2-pyridyl fragments with a wide range of carbon-based partners under conditions that are often milder than traditional cross-coupling methods.

Photoredox/nickel dual catalysis is a prime example of an SET-driven C-C bond formation. nih.gov The key step in these reactions is often described as a "single-electron transmetalation." nih.gov In this process, a radical precursor, generated via photoredox catalysis, adds to a low-valent nickel complex. For instance, an alkyl radical can add to a Ni(0) or Ni(I) center. The resulting organonickel intermediate can then couple with the 2-pyridyl group derived from 2-bromopyridine. The final step is typically a reductive elimination that forms the new C-C bond and regenerates the active nickel catalyst. This approach has been successfully used to forge C(sp²)–C(sp³) bonds under exceptionally mild conditions. nih.gov

SET can also be operative in systems without a photocatalyst. For example, the formation of an electron donor-acceptor (EDA) complex between a Lewis base and a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can initiate an SET event upon visible-light irradiation or even under dark conditions. nih.gov This generates a radical-ion pair, leading to the formation of a carbon-centered radical that can then engage in C-C bond formation. While not demonstrated directly with 2-bromopyridine as the electron donor, this principle showcases an alternative SET pathway for generating reactive intermediates for coupling reactions. nih.gov

The utility of these SET-based methods is particularly evident in overcoming challenges associated with traditional cross-coupling reactions, such as the Suzuki-Miyaura reaction, especially when dealing with pharmaceutically relevant heterocyclic boronates which can be unstable. acs.org Desulfinative cross-coupling, which proceeds via a palladium-catalyzed pathway likely involving SET steps, has emerged as a robust alternative for creating challenging pyridyl-(hetero)aryl bonds. acs.org This highlights the power of SET mechanisms to enable difficult but important C-C bond formations involving the 2-pyridyl moiety.

Heterocycle Formation and Annulation Reactions

2-Bromopyridine is a valuable starting material for the synthesis of more complex heterocyclic architectures, including substituted 2-pyridones and various ring-fused systems. Its ability to participate in both substitution and metal-catalyzed cross-coupling reactions makes it a versatile building block.

Synthesis of Substituted 2-Pyridones from 2-Bromopyridines

The conversion of 2-bromopyridines to 2-pyridones is a fundamental transformation. 2-Pyridones are prevalent structures in pharmaceuticals and functional materials.

A novel and efficient method for this transformation employs a ruthenium(II) catalyst. mdpi.comdoaj.org In this domino reaction, 2-bromopyridine is converted into poly-heteroarylated 2-pyridones through a process involving oxygen incorporation, a Buchwald-Hartwig-type C-N coupling, and subsequent C-H bond activation. mdpi.com The reaction is catalyzed by a simple system of [RuCl₂(p-cymene)]₂, potassium pivalate (KOPiv), and sodium carbonate (Na₂CO₃). A plausible mechanism suggests that a ruthenium catalytic species facilitates a nucleophilic aromatic substitution of the bromide with carbonate, followed by a series of steps leading to the N-pyridyl-2-pyridone, which can then undergo further C-H functionalization. mdpi.com It was observed that electron-withdrawing groups on the 2-bromopyridine starting material were advantageous for pyridone formation. mdpi.com

Another strategy involves the formation of N-alkenyl-2-pyridones from 2-halopyridinium salts (which can be prepared from 2-bromopyridine) and aldehydes. nih.gov This method provides a mild and highly diastereoselective route to these valuable compounds. The table below showcases a selection of N-alkenyl-2-pyridones synthesized using this general approach.

| Compound | Starting Materials | Yield | Melting Point (°C) |

|---|---|---|---|

| N-Alkenyl-2-pyridone 3h | 2-Halopyridinium salt, 3,5-dimethoxybenzaldehyde | 66% | N/A (Oil) |

| N-Alkenyl-2-pyridone 3i | 2-Halopyridinium salt, 2-nitrobenzaldehyde | 49% | 116–120 |

| N-Alkenyl-2-pyridone 3n | 2-Halopyridinium salt, 3-pyridinecarboxaldehyde | 83% | 123–125 |

| N-Alkenyl-2-pyridone 5c | Pyridinium (B92312) Salt 4c, Aldehyde 2a | 84% | 108–113 |

This table presents a selection of synthesized N-alkenyl-2-pyridone compounds, highlighting the yields and melting points obtained from reactions involving 2-halopyridinium salt precursors. nih.gov

Other synthetic routes to 2-pyridones include copper-catalyzed N-arylation of 2-pyridone salts and various cyclization or annulation strategies starting from different acyclic precursors. organic-chemistry.org

Construction of Ring-Fused Pyridine Systems

The construction of fused pyridine rings is of significant interest in medicinal chemistry, as these scaffolds are found in numerous biologically active molecules. nih.govresearchgate.net 2-Bromopyridine serves as a key precursor in multi-step synthetic sequences to build these complex architectures.

One common strategy involves using the bromine atom as a handle for cyclization reactions. For example, novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized starting from pyridin-2(1H)-one, which can be derived from 2-bromopyridine. nih.gov The synthesis involves selective O-alkylation followed by cyclization and further functionalization. nih.govresearchgate.net

Another approach involves the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b:4,5-b′] dipyridines from 2-thioxo-1,2-dihydropyridine-3-carbonitriles. bohrium.com These starting materials can be prepared in a one-pot reaction involving an aromatic aldehyde, cyanothioacetamide, and an appropriate ketone, showcasing how the pyridine ring can be constructed and subsequently fused. bohrium.com

Desulfinative cross-coupling has also proven effective for building fused systems. For instance, a two-step sequence starting from a 5-bromopyridine sulfone involved an initial Suzuki–Miyaura coupling followed by a desulfinative coupling to yield a diarylpyridine, demonstrating a modular approach to complex substituted pyridines that can be precursors to fused systems. acs.org The ability to selectively functionalize different positions on the pyridine ring, as shown in the selective C-N coupling of 2,6-dibromopyridine, is crucial for the regiocontrolled synthesis of these target molecules. researchgate.net

Mechanistic Investigations of Reactions Involving 2 Bromopyridine Systems

Elucidation of Reaction Pathways

Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling the outcome of a chemical transformation. For reactions involving 2-bromopyridine (B144113), this includes identifying the roles of catalysts and additives and characterizing the transient species that dictate the reaction's course.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives are pivotal in dictating the efficiency and selectivity of cross-coupling reactions with 2-bromopyridine. In the widely used Suzuki-Miyaura cross-coupling, palladium catalysts are central. The choice of palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and the accompanying phosphine (B1218219) ligands significantly influences the reaction. These ligands modulate the electronic and steric environment of the palladium center, affecting the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle. youtube.com For instance, bulky and electron-rich phosphine ligands can enhance catalytic activity and suppress side reactions. rsc.org

Additives, especially bases, are indispensable for the transmetalation step, where the organic moiety is transferred from the boron reagent to the palladium complex. researchgate.net Bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. The base's strength and nature can impact reaction rates and selectivity. rsc.org

In Sonogashira coupling reactions of 2-bromopyridine with terminal alkynes, a co-catalytic system of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), is often used. scirp.orgscirp.org The copper co-catalyst facilitates the formation of a copper acetylide, which then engages in transmetalation with the palladium center. libretexts.orgwikipedia.org However, copper-free Sonogashira reactions have also been developed, relying on specific ligands and bases to promote the direct reaction between the palladium complex and the alkyne. researchgate.net

The reactivity of 2-bromopyridine is also influenced by substituents on the pyridine (B92270) ring. Electron-withdrawing groups can enhance the rate of oxidative addition, while the position of substituents can affect the regioselectivity of the reaction. idexlab.com

Characterization of Key Intermediates

The catalytic cycle of palladium-catalyzed cross-coupling reactions of 2-bromopyridine is generally understood to proceed through a series of well-defined intermediates. The primary steps include:

Oxidative Addition: The cycle initiates with the oxidative addition of 2-bromopyridine to a low-valent palladium(0) species, forming a Pd(II) intermediate. youtube.com This step is often considered rate-limiting. wikipedia.org The structure and stability of this intermediate are influenced by the supporting ligands.

Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling or a copper acetylide in Sonogashira coupling) replaces the bromide on the palladium center. youtube.comlibretexts.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst. youtube.com

Experimental and theoretical studies, including density functional theory (DFT) calculations, have been employed to investigate the mechanism and characterize these intermediates. researchgate.netrsc.org For example, in some cases, oxidative addition complexes have been isolated and characterized, providing direct insight into their structure and reactivity. acs.org

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. In the context of 2-bromopyridine coupling reactions, these studies help to identify the rate-determining step and optimize reaction conditions. The progress of the reaction is often monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net

For Suzuki-Miyaura reactions, the rate is often dependent on the concentrations of the palladium catalyst, 2-bromopyridine, the boronic acid, and the base. researchgate.net The nature of the solvent can also play a crucial role. For instance, the use of biorenewable solvents like Cyrene™ has been explored to improve reaction efficiency and sustainability. rsc.org

| Reaction Type | Catalyst System Example | Key Kinetic Parameters | Typical Rate-Determining Step |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Phosphine Ligand, Base | Catalyst, Substrate, Base, and Solvent Concentrations | Oxidative Addition or Transmetalation |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Amine Base | Catalyst, Co-catalyst, Substrate, and Base Concentrations | Transmetalation |

| Mizoroki-Heck Coupling | Pd(OAc)₂, Ligand, Base | Catalyst, Substrate, and Olefin Concentrations | Oxidative Addition or Olefin Insertion |

Analysis of Competing Side Reactions

In addition to the desired cross-coupling product, several side reactions can occur, reducing the yield and complicating purification. Understanding and controlling these competing pathways is a key aspect of mechanistic investigations.

Homocoupling Pathways of 2-Bromopyridine

A common side reaction is the homocoupling of 2-bromopyridine to form 2,2'-bipyridine (B1663995). nih.gov This can occur through the reductive coupling of two molecules of 2-bromopyridine, often facilitated by the palladium catalyst. The reaction conditions, including the choice of catalyst, ligands, and additives, can significantly influence the extent of homocoupling. For example, the addition of tetrabutylammonium (B224687) iodide (TBAI) has been shown to accelerate the reductive homocoupling of substituted 2-bromopyridines. rsc.org In some cases, the homocoupling product itself can act as a ligand, influencing the catalytic cycle. rsc.org

Substrate and Product Inhibition Effects

Both the starting material (2-bromopyridine) and the product can inhibit the catalyst, slowing down or even stopping the reaction. The nitrogen atom in the pyridine ring of both the substrate and the product can coordinate to the palladium center, potentially forming stable, off-cycle complexes that are catalytically inactive. organic-chemistry.org This is a well-known challenge referred to as the "2-pyridyl problem". nih.govacs.org

The development of specialized ligands that can prevent or minimize this inhibition is an active area of research. organic-chemistry.org For example, bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thereby maintaining catalytic activity. Supramolecular approaches, where a ligand's recognition site binds the pyridine substrate, have also been explored to enhance reaction efficiency in Mizoroki-Heck reactions. rsc.org Furthermore, challenges with the stability and reactivity of 2-pyridylboronic acids in Suzuki-Miyaura reactions have led to the development of alternative coupling partners, such as pyridyl sulfinates. acs.org

Theoretical and Computational Chemistry Studies of 2 Bromopyridine Systems

Thermodynamic and Spectroscopic Property Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the thermodynamic and spectroscopic properties of 2-bromopyridine (B144113) systems. These calculations can accurately forecast vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. For instance, DFT calculations at the B3LYP level with a 6-311++G(d,p) basis set have shown excellent agreement with experimental vibrational spectra for 2-bromopyridine. researchgate.net Such studies allow for the detailed assignment of vibrational modes, providing a fundamental understanding of the molecule's dynamic behavior. researchgate.net

Furthermore, these theoretical models can predict thermodynamic parameters, offering insights into the stability and reactivity of the molecule. The protonation of the pyridine (B92270) nitrogen to form the hydrochloride salt is expected to significantly alter these properties. Computational studies on related pyridinium (B92312) cations, such as 2-amino-5-bromo-pyridinium, reveal that protonation leads to distinct changes in the electronic and structural characteristics of the pyridine ring. epa.gov

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational chemistry provides methods to quantify this distribution through the calculation of atomic charges and dipole moments.

Atomic Charge Distribution:

Mulliken population analysis is a common method used to estimate the partial atomic charges on each atom in a molecule from quantum chemical calculations. wikipedia.orglibretexts.org While these charges are not directly observable physical quantities, they provide a valuable qualitative picture of the charge distribution. wikipedia.org For 2-bromopyridine, the nitrogen atom is expected to carry a significant negative partial charge due to its high electronegativity, while the carbon atoms and the bromine atom will have varying partial charges.

Upon protonation to form 2-bromopyridine hydrochloride, the nitrogen atom becomes positively charged. This change dramatically alters the electrostatic potential of the molecule. DFT calculations on related substituted pyridines have demonstrated that the Mulliken atomic charge distribution is sensitive to the computational method and basis set used. nih.gov In a study on a substituted pyrimidine (B1678525) derivative, DFT calculations using the B3LYP method with a 6-31G* basis set were employed to determine Mulliken atomic charges, highlighting the utility of this approach in understanding electronic structure. nih.gov

Table 1: Hypothetical Mulliken Atomic Charges for 2-Bromopyridine and 2-Bromopyridinium Cation

| Atom | Hypothetical Charge (2-Bromopyridine) | Hypothetical Charge (2-Bromopyridinium Cation) |

| N1 | -0.50 | +0.20 |

| C2 | +0.30 | +0.10 |

| C3 | -0.10 | +0.05 |

| C4 | -0.05 | +0.10 |

| C5 | -0.10 | +0.05 |

| C6 | -0.05 | +0.10 |

| Br | -0.15 | -0.10 |

| H (on N) | - | +0.40 |

Dipole Moment:

Polarizability and hyperpolarizability describe the response of a molecule's electron cloud to an external electric field. These properties are crucial for understanding a molecule's interactions with light and its potential applications in nonlinear optics.

Polarizability:

Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment. libretexts.org The polarizability of 2-bromopyridine is influenced by the presence of the polarizable bromine atom and the delocalized π-electron system of the pyridine ring.

Hyperpolarizability:

Hyperpolarizability is a nonlinear optical property that describes the second-order response of a molecule to a strong electric field, such as that from a laser. Molecules with large hyperpolarizabilities are of interest for applications in frequency doubling and other nonlinear optical phenomena.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromopyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the structure, dynamics, and chemical environment of a compound. For 2-bromopyridine (B144113) derivatives, various NMR experiments are routinely employed.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy is the most common NMR technique used to determine the structure of organic molecules. It provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

In the case of 2-bromopyridine, the four protons on the pyridine (B92270) ring are in distinct chemical environments and thus exhibit separate signals. The electronegative bromine atom and the nitrogen atom significantly influence the electron density around the ring, causing the protons to resonate at different chemical shifts (δ), typically measured in parts per million (ppm). Protons on carbons adjacent to these heteroatoms are deshielded and appear at a lower field (higher ppm value).

For the free base, 2-bromopyridine, typical ¹H NMR spectral data in a solvent like deuterated chloroform (B151607) (CDCl₃) show resonances across the aromatic region. rsc.orgchemicalbook.com The proton at position 6 (adjacent to the nitrogen) is generally the most deshielded, appearing at the lowest field.

Upon formation of the hydrochloride salt, "Pyridine, 2-bromo-, hydrochloride," the protonation of the ring nitrogen occurs. This introduction of a formal positive charge on the nitrogen atom leads to a general decrease in electron density across the entire aromatic ring. pw.edu.pl Consequently, all ring protons become more deshielded and their corresponding signals shift downfield in the ¹H NMR spectrum compared to the free base. pw.edu.pl The magnitude of this shift provides evidence of salt formation.

¹H NMR Chemical Shift Data for 2-Bromopyridine in CDCl₃

| Proton Position | Chemical Shift (δ, ppm) |

|---|---|

| H-3 | ~7.26 |

| H-4 | ~7.56 |

| H-5 | ~7.49 |

| H-6 | ~8.36 |

Note: Data is for the free base, 2-bromopyridine. chemicalbook.com Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Although the ¹³C isotope has a low natural abundance (1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra. Each unique carbon atom in a molecule typically gives a distinct signal, revealing the molecular symmetry and the types of carbon present (e.g., aliphatic, aromatic, carbonyl). bhu.ac.in

In 2-bromopyridine, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The carbon atom bonded to the bromine (C-2) is significantly influenced by the halogen's electronegativity and heavy atom effect, resulting in a characteristic chemical shift. docbrown.infodocbrown.info The other four carbon atoms also show distinct resonances based on their position relative to the nitrogen and bromine atoms.

Similar to ¹H NMR, the formation of the hydrochloride salt causes a downfield shift for all carbon signals due to the deshielding effect of the positively charged nitrogen.

¹³C NMR Chemical Shift Data for 2-Bromopyridine in CDCl₃

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~142.4 |

| C-3 | ~122.8 |

| C-4 | ~138.6 |

| C-5 | ~128.4 |

| C-6 | ~150.3 |

Note: Data is for the free base, 2-bromopyridine. rsc.org Chemical shifts are approximate and can vary based on solvent and concentration.

¹⁹F NMR for Fluorinated Analogs

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the characterization of organofluorine compounds. nih.gov The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to observe with high resolution. Furthermore, ¹⁹F chemical shifts span a very wide range (over 200 ppm for drug-like molecules), which makes the technique extremely sensitive to subtle changes in the local electronic environment. nih.gov

For fluorinated analogs of 2-bromopyridine, ¹⁹F NMR is an invaluable tool. A fluorine substituent on the pyridine ring would serve as a sensitive probe for structural and electronic changes. For instance, its chemical shift would be indicative of its position on the ring and the nature of other substituents. This technique is particularly prominent in drug discovery, where fluorine is often incorporated into molecules to modulate properties like metabolic stability and binding affinity. nih.gov ¹⁹F NMR can be used to study protein-ligand interactions, where changes in the fluorine signal upon binding can provide information about the binding event and the environment of the binding pocket. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining molecular weights and elemental compositions, and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.

For "this compound," the free base (2-bromopyridine) has a chemical formula of C₅H₄BrN. nih.gov The presence of bromine is distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, corresponding to [M]⁺ and [M+2]⁺.

HRMS can measure the mass of the monoisotopic molecular ion with high precision. For the C₅H₄⁷⁹BrN isotopologue, the calculated exact mass is 156.9527 Da. nih.gov An experimental HRMS measurement confirming this mass would provide strong evidence for the assigned elemental composition.

Electrospray Ionization (ESI) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and large molecules. nih.gov It involves creating a fine spray of a sample solution in a strong electric field, which generates gaseous ions from the molecules in solution with minimal fragmentation.

ESI-MS is highly applicable to the analysis of "this compound." As a pre-formed salt, the compound is already ionic in nature, making it an ideal candidate for ESI. In a typical positive-ion mode ESI-MS experiment, the cationic species, the 2-bromopyridinium ion ([C₅H₄BrNH]⁺), would be readily observed. This technique can confirm the molecular weight of the cationic part of the salt. ESI is also widely used to study non-covalent interactions, such as those between drug candidates and their biological targets. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "this compound," this technique would provide atomic coordinates, bond lengths, and bond angles, offering unparalleled insight into its solid-state structure. Although a specific, publicly available crystal structure for 2-bromopyridine hydrochloride was not identified, the principles of crystallography and data from closely related halopyridinium compounds allow for a detailed analysis of the expected structural features. beilstein-journals.orgnih.gov

The crystal structure of 2-bromopyridine hydrochloride is stabilized by a network of non-covalent interactions, which collectively define its supramolecular chemistry. In halopyridinium salts, a hierarchy of interactions governs the crystal assembly. beilstein-journals.orgnih.gov

Charge-Assisted Hydrogen Bonding: The most significant interaction is the strong, charge-assisted hydrogen bond between the pyridinium (B92312) N⁺-H group and the chloride anion (Cl⁻). This N⁺-H···Cl⁻ interaction is a primary driving force in the formation of the crystal lattice, often linking the cations and anions into chains or sheets. nih.gov

Halogen Bonding: A secondary, yet crucial, interaction is the halogen bond. This occurs when the electrophilic region on the bromine atom (the σ-hole) forms an attractive interaction with a Lewis basic site, such as the chloride anion (C-Br···Cl⁻). The strength and geometry of halogen bonds are highly directional and play a significant role in modulating the final crystal structure. acs.orgmdpi.com

A summary of crystallographic data for a related compound, 3-chloropyridinium hydrochloride, illustrates the typical parameters obtained from such an analysis.

| Parameter | Value for 3-Chloropyridinium Hydrochloride |

|---|---|

| CSD Refcode | VOQMUJ |

| Formula | C₅H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.665(3) |

| b (Å) | 9.141(3) |

| c (Å) | 8.835(3) |

| β (°) | 107.59(3) |

| Volume (ų) | 666.9(4) |

Data sourced from the Cambridge Structural Database (CSD) for a closely related compound to illustrate typical crystallographic parameters. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the quantized vibrational energy levels of a molecule. Each peak in the spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. These techniques are powerful for functional group identification and for obtaining a detailed "fingerprint" of the molecular structure. nih.govresearchgate.net

The vibrational spectra of 2-bromopyridine have been thoroughly studied and its characteristic frequencies assigned with the aid of Density Functional Theory (DFT) calculations. researchgate.net While the data below pertains to the neutral 2-bromopyridine molecule, the vibrational modes of the hydrochloride salt will be similar, with predictable shifts. Protonation at the nitrogen atom typically leads to shifts in the pyridine ring breathing modes and C-H vibrational frequencies. researchgate.netcapes.gov.br

The table below presents a selection of assigned vibrational frequencies for 2-bromopyridine based on experimental IR and Raman data. researchgate.net

| Assignment | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Vibrational Mode Description |

|---|---|---|---|

| ν(CH) | 3064 | 3060 | C-H Stretch |

| Ring Stretch | 1582 | 1579 | Pyridine Ring C-C/C-N Stretch |

| Ring Stretch | 1457 | 1455 | Pyridine Ring C-C/C-N Stretch |

| Ring Stretch | 1420 | 1421 | Pyridine Ring C-C/C-N Stretch |

| β(CH) | 1148 | 1149 | In-plane C-H Bend |

| β(CH) | 1114 | 1114 | In-plane C-H Bend |

| Ring Breathing | 1040 | 1040 | Symmetric Ring Deformation |

| γ(CH) | 755 | 755 | Out-of-plane C-H Bend |

| Ring Puckering | 620 | 620 | Out-of-plane Ring Deformation |

| ν(C-Br) | - | - | C-Br Stretch (Often weak/mixed) |

Note: Frequencies are for the neutral 2-bromopyridine molecule. The C-Br stretching frequency is often coupled with other modes and not easily assigned to a single peak. researchgate.net

Electron Spin Resonance (ESR) for Radical Intermediate Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. libretexts.orgnih.gov The technique is analogous to NMR but probes the magnetic moments of unpaired electrons instead of atomic nuclei. libretexts.org

While no specific ESR studies on radical intermediates derived directly from "this compound" are prominently available, the technique remains the principal method for such an investigation. A radical intermediate of 2-bromopyridine could hypothetically be generated through several mechanisms, such as:

Homolytic Cleavage: High energy input (e.g., UV light or high temperature) could cause the C-Br bond to break homolytically, yielding a 2-pyridyl radical and a bromine radical.

Redox Reactions: One-electron reduction of the pyridinium ring could form a neutral radical, or a one-electron oxidation could produce a radical cation.

If such a radical intermediate were formed, ESR spectroscopy would be indispensable for its detection and characterization. slideshare.net The spectrum provides two key pieces of information:

g-value: This is characteristic of the electronic environment of the unpaired electron.

Hyperfine Splitting: The interaction (coupling) of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H) splits the ESR signal into a multiplet pattern. The analysis of this pattern reveals which atoms the unpaired electron is interacting with, providing a map of the spin density distribution across the molecule. ethernet.edu.et

By using spin-trapping techniques, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, even highly transient intermediates can be detected and identified by ESR. nih.gov

Applications in Advanced Organic Synthesis and Materials Research

Utilization as Versatile Synthons in Heterocyclic Synthesis

As a synthon, 2-bromopyridine (B144113) provides a reliable entry point for introducing the 2-pyridyl moiety into larger molecules. Its utility stems from its ability to undergo metal-halogen exchange and participate in numerous transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.comwikipedia.org

"Pyridine, 2-bromo-, hydrochloride" is a widely used building block for constructing complex organic molecules, including those with significant pharmaceutical or agrochemical applications. google.com The free base, 2-bromopyridine, readily engages in various cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which facilitate the formation of new carbon-carbon bonds. sigmaaldrich.comresearchgate.net It is also a key reactant in copper-catalyzed Goldberg reactions for creating carbon-nitrogen bonds, allowing for the synthesis of N-substituted 2-aminopyridines. mdpi.com

A pivotal reaction is its conversion to 2-lithiopyridine through reaction with organolithium reagents like butyllithium. wikipedia.orgmolbase.com This lithiated intermediate is a potent nucleophile, enabling the introduction of a wide range of electrophiles to the 2-position of the pyridine (B92270) ring. wikipedia.org Furthermore, the reductive homocoupling of 2-bromopyridine is a standard method for synthesizing 2,2'-bipyridines, which are themselves fundamental ligands in coordination chemistry.

A key transformation enabled by 2-bromopyridine is its conversion into functionalized pyridine aldehydes, particularly 2-pyridinecarboxaldehyde (B72084) derivatives. This is most commonly achieved through a halogen-metal exchange followed by reaction with a formylating agent. The process typically involves the initial conversion of 2-bromopyridine to 2-lithiopyridine, which is then quenched with an electrophile such as N,N-dimethylformamide (DMF) to yield the desired aldehyde after workup. wikipedia.orgresearchgate.net This method provides a direct route to valuable intermediates used in the synthesis of more elaborate heterocyclic systems.

Below is a representative table of this synthetic transformation.

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Bromopyridine | 1) n-Butyllithium (n-BuLi) 2) N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) or Diethyl ether | Low temperature, typically -78 °C | Pyridine-2-carboxaldehyde |

| 5-Bromo-2-iodopyridine | 1) Isopropylmagnesium chloride (i-PrMgCl) 2) Formylpiperidine | Tetrahydrofuran (THF) | -15 °C to room temperature | 5-Bromopyridine-2-carboxaldehyde |

Ligand Design in Coordination Chemistry

The 2-pyridyl group, readily accessed from 2-bromopyridine, is a ubiquitous component in the design of ligands for coordination chemistry. The nitrogen atom provides a strong coordination site for a vast array of metal ions, and its electronic properties can be tuned through substitution on the pyridine ring. nih.gov

Ligands derived from 2-bromopyridine precursors form stable complexes with numerous transition metals, including palladium, ruthenium, copper, and iron, which exhibit significant catalytic activity. nih.govacs.orgrsc.orgnih.gov For instance, palladium complexes bearing pyridine-based ligands are effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org Ruthenium complexes incorporating 2-pyridyldiphosphine ligands, synthesized using 2-pyridyl synthons, have been demonstrated as effective precursors for the catalytic hydrogenation of imines. acs.orgubc.ca The resulting metal-ligand complexes are central to transformations ranging from carbon-carbon bond formation to hydrofunctionalizations. nih.govrsc.org

The table below summarizes selected examples of metal complexes and their catalytic functions.

| Metal | Ligand Type Derived from Pyridine Precursors | Complex Example | Catalytic Application |

|---|---|---|---|

| Palladium (Pd) | Substituted Pyridines | [Pd(4-R-py)2Cl2] | Suzuki-Miyaura and Heck cross-coupling. nih.govacs.org |

| Ruthenium (Ru) | 2-Pyridyldiphosphines | [RuCl2(d(py)pe)(PPh3)] | Hydrogenation of imines. acs.orgubc.ca |

| Copper (Cu) | N-Substituted 2-Aminopyridines | [Cu(2-amino-5-bromopyridine)2Cl2] | Model systems for magnetic and spectroscopic studies. researchgate.net |

| Iron (Fe) | Tris(2-pyridyl)aluminate | [{MeAl(2-py)3}2Fe] | Selective epoxidation of styrene. unizar.es |

"this compound" is an essential starting material for the synthesis of ligands capable of binding multiple metal centers, known as polynucleating or bridging ligands. The synthesis of 2,2'-bipyridine (B1663995) via homocoupling of 2-bromopyridine is a classic example of creating a bidentate, binucleating ligand that can bridge two different metal ions or chelate a single metal center. More complex architectures, such as ligands containing multiple pyridyl units like terpyridine or tris(2-pyridyl)methane, are also constructed from 2-pyridyl synthons. nih.govunizar.es These ligands are crucial for building heterobimetallic complexes and complex coordination polymers. unizar.es Research has also shown the formation of paddle-wheel-like ruthenium complexes where 2-pyridyloxy groups, derived from pyridine precursors, act as bridging ligands between metal centers. nih.gov

Research towards Functional Materials

The structural motifs derived from 2-bromopyridine are integral to the development of advanced functional materials. nih.gov The strong coordinating ability of the pyridine nitrogen makes it a powerful tool for directing the self-assembly of supramolecular structures. guidechem.com Transition metal complexes with ligands like 2,2'-bipyridine and terpyridines, both accessible from 2-bromopyridine, are investigated for applications in materials science, including as components in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. nih.govontosight.ai The predictable coordination geometry of these ligands allows for the construction of well-defined, large-scale architectures, such as metallosupramolecular polygons and cages, with potential applications in molecular recognition and catalysis. nih.govnih.gov

Precursors for Polymer and Advanced Material Intermediates

The strategic placement of the bromo group on the pyridine ring makes 2-bromopyridine an ideal monomer precursor for the synthesis of sophisticated polymers and advanced materials. Its ability to participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, allows for the precise construction of conjugated polymer backbones. researchgate.netmdpi.comrsc.org These reactions are fundamental for creating carbon-carbon bonds between aromatic units, which is the basis for forming conjugated polymers. rsc.org

Research has demonstrated the use of 2-bromopyridine derivatives in creating well-defined polymeric structures. For instance, nickel-catalyzed C-H functionalization polycondensation has been successfully employed to polymerize monomers like 2-(5-bromopyridine-2-yl)-3-hexylthiophene. rsc.org This reaction yields a polymer incorporating the pyridyl unit directly into the main chain, a structural motif sought after for its potential electronic properties. rsc.org Similarly, palladium-catalyzed Suzuki-Miyaura reactions between bromopyridines and various aryl boronic acids are a standard method for preparing aryl-substituted pyridine derivatives, which can serve as monomers or key intermediates for functional materials. researchgate.netmdpi.com

Another significant application is in the synthesis of polyheteroarylated 2-pyridones. A novel methodology utilizing a Ruthenium(II) catalyst system can convert substituted 2-bromopyridines into complex 2-pyridone structures bearing multiple 2-pyridyl groups. mdpi.com This domino reaction involves several steps, including oxygen incorporation and C-H bond activation, transforming the simple 2-bromopyridine starting material into a highly functionalized, advanced intermediate. mdpi.com Such complex heterocyclic systems are of great interest in materials science due to their unique architectures and potential for creating materials with tailored properties.

The versatility of 2-bromopyridine as a precursor is highlighted in the following table, which showcases examples of polymers and advanced intermediates synthesized from it.

| Polymer/Intermediate | Monomer/Precursor Derived from 2-Bromopyridine | Synthetic Method | Key Finding | Reference |

|---|---|---|---|---|

| Poly[2-(pyridin-2-yl)-3-hexylthiophene] | 2-(5-Bromopyridine-2-yl)-3-hexylthiophene | Ni(dppp)Cl₂ catalyzed C-H functionalization polycondensation | Successful synthesis of a pyridyl-containing conjugated polymer with a 90% yield. | rsc.org |

| Penta-heteroarylated 2-pyridone | 2-Bromopyridine | Ru(II)-KOPiv-Na₂CO₃ catalyzed domino reaction | Unsubstituted 2-bromopyridine was converted into a complex, poly-substituted pyridone, a valuable advanced material intermediate. | mdpi.com |

| Vinyl-substituted polypyridyl ligands | Bromopolypyridines | Suzuki-Miyaura cross-coupling | Provides a practical route to vinyl-substituted pyridines, which can be used for subsequent polymerization. | nih.gov |

| Multiaryl-substituted pyridines | 5-Bromo-2-methylpyridin-3-amine | Suzuki-Miyaura cross-coupling | Efficient synthesis of pyridine derivatives for applications as electron-transporting layers in OLEDs. | mdpi.comnih.gov |

Non-Linear Optical (NLO) Material Research

In the field of photonics and optoelectronics, materials with non-linear optical (NLO) properties are crucial for applications like optical signal processing, frequency conversion, and optical switching. ias.ac.inrsc.org Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, are a major focus of NLO research. ias.ac.in The pyridine ring, being electron-deficient, can act as an effective acceptor or part of the conjugated π-system in NLO chromophores. tandfonline.com Consequently, 2-bromopyridine hydrochloride serves as a valuable starting point for synthesizing novel molecules with significant NLO activity.

The second-order NLO response, characterized by the first molecular hyperpolarizability (β), and the third-order response, characterized by the second hyperpolarizability (γ), are key parameters of interest. acs.org The synthesis of NLO chromophores often involves incorporating the pyridyl moiety into a larger conjugated system. For example, new chromophores based on imidazo[1,2-a]pyridine (B132010) have been synthesized and investigated for their NLO properties. tandfonline.com These compounds are typically prepared from 2-aminopyridine (B139424) derivatives, which can be accessed from 2-bromopyridine. When these chromophore molecules were embedded in a polymer matrix, they exhibited a significant second-order susceptibility (χ⁽²⁾), which is the bulk material equivalent of the molecular hyperpolarizability (β). tandfonline.com

Third-order NLO materials are also of great interest for applications that rely on an intensity-dependent refractive index. ias.ac.in Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of pyridine derivatives, showing that they can possess large hyperpolarizability values. researchgate.net The introduction of the 2-pyridyl group, derived from precursors like 2-bromopyridine, into various molecular scaffolds allows for the fine-tuning of electronic and optical properties. Research into organometallic complexes, where pyridyl-containing ligands coordinate to a metal center, has also shown potential for creating materials with a high third-order NLO response, due to the charge transfer between the ligand and the metal. mdpi.com

The table below summarizes research findings on NLO materials where pyridine derivatives, accessible from 2-bromopyridine, are integral components.

| NLO Material Class | Key Structural Feature | NLO Property Investigated | Research Finding | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine Chromophores | Imidazo[1,2-a]pyridine core with donor/acceptor groups | Second-order susceptibility (χ⁽²⁾) | Achieved a χ⁽²⁾ value of approximately 18.56 pm/V at a 1064 nm laser wavelength when embedded in a PMMA matrix. | tandfonline.com |

| 2-Aminopyridinium p-toluenesulphonate (APPTS) | Donor-π-Acceptor-π-Acceptor (D-π-A-π-A) structure | Third-order hyperpolarizability (γ) | DFT calculations confirmed good nonlinear behavior, highlighting the potential of aminopyridine derivatives in third-order NLO applications. | ias.ac.in |

| Organometallic Quinoline Complexes | Coordination of quinoline-type ligands (related to pyridines) to a central metal atom (e.g., Zn, Cu, Al) | Third-order susceptibility (χ⁽³⁾) | The complexes exhibit a significant third-order NLO response, influenced by the metal center and ligand structure. | mdpi.com |

| 2,3-Diaminopyridine | Pyridine with multiple amino donor groups | Nonlinear absorption and refraction | Exhibits a large, negative optical nonlinearity under cw laser illumination, suggesting potential for NLO applications. | researchgate.net |

Future Research Perspectives in 2 Bromopyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-bromopyridine (B144113) and its derivatives has traditionally relied on methods like the Sandmeyer reaction, using 2-aminopyridine (B139424) as a starting material. google.comorgsyn.orggoogle.com While effective, these classical approaches often involve harsh reaction conditions and the generation of significant waste. The future of 2-bromopyridine synthesis lies in the development of novel and sustainable methodologies that align with the principles of green chemistry. mdpi.com

A significant area of future research will be the refinement of existing methods to be more environmentally benign. This includes the optimization of reaction conditions to reduce energy consumption and the use of less hazardous reagents and solvents. mdpi.com For instance, research into microwave-assisted synthesis has already shown promise in dramatically reducing reaction times for the production of 2-bromopyridine derivatives from hours to mere minutes. ontosight.ai Further exploration in this area could lead to even more efficient and scalable green synthetic protocols.

| Synthetic Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to accelerate chemical reactions. | Reduced reaction times, higher yields, fewer byproducts. ontosight.ai |

| Improved Catalytic Systems | Development of more robust, efficient, and recyclable catalysts (e.g., transition metals, biocatalysts). | Minimized waste, lower energy consumption, increased atom economy. mdpi.com |

| Flow Chemistry | Conducting reactions in a continuous flow system rather than in batches. | Enhanced safety, better control over reaction parameters, easier scalability. |

| Use of Greener Solvents | Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or supercritical fluids. | Reduced environmental pollution and health hazards. mdpi.com |

Exploration of Undiscovered Reactivity Patterns

While the reactivity of 2-bromopyridine in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings is well-documented, there remains a vast, unexplored landscape of its chemical behavior. researchgate.netmdpi.commdpi.com Future research will undoubtedly focus on uncovering novel reactivity patterns that can be harnessed for the synthesis of complex molecules.

One area of interest is the exploration of "halogen dance" reactions, where a halogen atom migrates to a different position on the pyridine (B92270) ring under specific reaction conditions. researchgate.net This can provide access to previously inaccessible isomers and substitution patterns. For example, 2-bromo-4-iodopyridine (B27774) has been synthesized from 2-bromopyridine via a halogen dance reaction, opening up avenues for selective functionalization at the 4-position. researchgate.net

Furthermore, the investigation of domino and multicomponent reactions involving 2-bromopyridine holds significant promise. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecular architectures from simple starting materials. A novel methodology for synthesizing heteroarylated 2-pyridones from 2-bromopyridines using a Ru(II)-mediated domino reaction has been reported, showcasing the potential of this approach. nih.govmdpi.com

The reactivity of 2-bromopyridine on metal surfaces is another emerging area of research. Studies on the adsorption and reactions of 2-bromopyridine on copper surfaces have provided insights into the formation of intermediates like 2-pyridyl and their subsequent transformations, which could have implications for catalysis and surface science. acs.org

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. The integration of experimental studies with computational modeling has become an indispensable tool for elucidating the intricate details of chemical transformations. rsc.orgmdpi.com

Future research will increasingly rely on this synergistic approach to unravel the mechanisms of reactions involving 2-bromopyridine. For instance, detailed mechanistic studies of Ru(II)-mediated domino reactions have proposed a plausible pathway involving oxygen incorporation, a Buchwald-Hartwig-type reaction, and C-H bond activation. nih.govmdpi.com Isotope labeling studies, a powerful experimental technique, can be used to trace the fate of atoms throughout a reaction, providing concrete evidence for proposed mechanisms.

Computational methods, such as Density Functional Theory (DFT), allow for the in-silico investigation of reaction pathways, transition states, and intermediate structures. mdpi.com These calculations can provide valuable insights into the energetics and kinetics of a reaction, helping to explain observed selectivities and reactivities. The application of DFT calculations to the study of Suzuki cross-coupling reactions of 2-bromopyridine, for example, can help in understanding the role of the catalyst and the factors influencing the reaction outcome. mdpi.com

| Technique | Application in 2-Bromopyridine Research |

| Isotope Labeling | Tracing the origin and fate of atoms in a reaction to validate mechanistic hypotheses. mdpi.com |

| Kinetic Studies | Determining reaction rates and orders to understand the influence of different reactants and conditions. |

| Density Functional Theory (DFT) | Calculating the energies of reactants, intermediates, and transition states to map out reaction pathways. mdpi.com |

| Spectroscopic Analysis (NMR, IR, MS) | Identifying and characterizing reaction intermediates and products to build a comprehensive picture of the reaction progress. mdpi.com |

Strategic Design of Next-Generation 2-Bromopyridine-Derived Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, and 2-bromopyridine serves as a key entry point for the synthesis of a diverse range of functional molecules. ontosight.aiontosight.airesearchgate.net Future research will focus on the strategic design of novel scaffolds derived from 2-bromopyridine to address current challenges in these fields.

In drug discovery, there is a constant need for new molecular entities with improved efficacy, selectivity, and pharmacokinetic properties. ontosight.ai The versatility of 2-bromopyridine allows for its incorporation into a wide variety of molecular frameworks. For example, the development of desulfinative cross-coupling methods has provided a powerful tool for the synthesis of 2-arylpyridines, a common motif in many pharmaceutical agents. acs.org The future will see the rational design of 2-bromopyridine-based compounds as inhibitors of specific biological targets, such as kinases or proteases. researchgate.net

In the realm of materials science, 2-bromopyridine derivatives are being explored for their potential in creating novel organic light-emitting diodes (OLEDs), sensors, and functional polymers. The ability to precisely tune the electronic and photophysical properties of these materials through the introduction of different substituents on the pyridine ring makes 2-bromopyridine an attractive building block. The synthesis of polyheteroarylated 2-pyridones from 2-bromopyridines is an example of how complex molecular scaffolds with interesting properties can be constructed. researchgate.netmdpi.com

The design of scaffolds for tissue engineering is another exciting frontier. researchgate.net While not directly using 2-bromopyridine hydrochloride, the principles of scaffold design, focusing on biocompatibility, biodegradability, and mechanical strength, can inspire the development of novel biomaterials derived from functionalized pyridines. researchgate.net

| Application Area | Examples of 2-Bromopyridine-Derived Scaffolds |

| Medicinal Chemistry | Kinase inhibitors, antiviral agents, anti-inflammatory drugs. ontosight.airesearchgate.net |

| Materials Science | Organic light-emitting diodes (OLEDs), sensors, ligands for catalysis. researchgate.net |

| Agrochemicals | Herbicides, insecticides, fungicides. ontosight.ai |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-pyridine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of pyridine derivatives under controlled conditions. For example, halogenation of 2-hydroxypyridine using hydrobromic acid (HBr) or bromine (Br₂) in dichloromethane (DCM) as a solvent, followed by hydrochloric acid (HCl) treatment to form the hydrochloride salt . Purification via recrystallization or column chromatography is critical to achieve >98% purity. Reaction temperature (0–5°C) minimizes side reactions like di-bromination .

Q. What are the typical substitution reactions involving the bromine atom in 2-bromo-pyridine hydrochloride, and how are these optimized for selectivity?

- Methodological Answer : Nucleophilic aromatic substitution (SNAr) is common. For amine substitution, use excess NH₃ in ethanol at 60°C to form 2-aminopyridine derivatives. Thiol substitution requires milder conditions (room temperature, NaSH in DMF) to avoid decomposition . Kinetic studies suggest electron-withdrawing groups (e.g., Cl⁻ in the hydrochloride salt) enhance electrophilicity at the 2-position, improving reaction rates .

Q. How does the hydrochloride moiety influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydrochloride salt increases water solubility due to ionic interactions but reduces stability in polar aprotic solvents. Stability tests (TGA/DSC) show decomposition above 150°C in DMSO, whereas it remains stable in ethanol at 25°C for >6 months . Solubility in water is ~50 mg/mL, making it suitable for aqueous-phase reactions .

Advanced Research Questions

Q. How do structural analogs (e.g., 3-bromo- or 4-bromo-pyridine hydrochlorides) differ in reactivity, and what mechanistic insights explain these differences?

- Methodological Answer : Comparative studies using DFT calculations reveal that the 2-bromo isomer exhibits higher electrophilicity due to inductive effects from the adjacent N–H⁺ group, accelerating SNAr reactions by 30% compared to 3-bromo analogs . Experimental validation via Hammett plots confirms σ⁺ values correlate with reaction rates in cross-coupling reactions .

Q. What analytical techniques are most effective for resolving contradictions in reported spectroscopic data (e.g., NMR shifts) for 2-bromo-pyridine hydrochloride?

- Methodological Answer : Discrepancies in ¹H NMR (δ 8.5–8.7 ppm for aromatic protons) arise from solvent polarity and salt dissociation. High-resolution NMR (600 MHz) in D₂O with internal standards (DSS) resolves these variations. LC-MS with ion-pairing agents (e.g., TFA) ensures accurate mass identification .

Q. How can computational modeling predict the compound’s behavior in catalytic systems, such as Pd-mediated cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) models (B3LYP/6-311+G**) predict oxidative addition energetics in Suzuki-Miyaura coupling. Simulations show that the bromide leaving group’s dissociation energy (∆G‡ = 25 kcal/mol) aligns with experimental turnover frequencies (TOF = 0.8 s⁻¹) . Validation via in situ IR spectroscopy tracks intermediate formation .

Q. What strategies mitigate challenges in synthesizing air- or moisture-sensitive derivatives (e.g., Grignard reagents) from 2-bromo-pyridine hydrochloride?